2-Propanone, 1-(5-phenyl-2-furanyl)-
Description
2-Propanone, 1-(5-phenyl-2-furanyl)- is a ketone derivative featuring a furan ring substituted with a phenyl group at the 5-position and a propanone moiety at the 2-position. The phenyl-furan hybrid structure suggests unique electronic and steric characteristics, which may influence reactivity, solubility, and applications in pharmaceuticals or flavor chemistry.
Properties
CAS No. |
160196-21-4 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(5-phenylfuran-2-yl)propan-2-one |
InChI |
InChI=1S/C13H12O2/c1-10(14)9-12-7-8-13(15-12)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
IJGBHEPMVJSPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Acylation of 5-Phenylfuran
Method Overview
Direct acylation of 5-phenylfuran with acetic anhydride or acetyl chloride in the presence of Lewis acid catalysts (e.g., ZnCl₂, H₃PO₄) is a common route. This method leverages the electron-rich nature of the furan ring to facilitate electrophilic substitution at position 2.
Key Steps
Catalyst Activation :
- Catalyst : Zinc chloride (ZnCl₂) or phosphoric acid (H₃PO₄) dissolves in acetic anhydride to generate acylium ions.
- Conditions : 20–110°C, inert atmosphere (N₂/Ar).
Acylation Reaction :
- Reactants : 5-Phenylfuran and acetic anhydride (molar ratio 1:1.1–1.3) are stirred under controlled temperatures.
- Regioselectivity : The acetyl group predominantly attaches to the 2-position due to the directing effects of the phenyl group at position 5.
Post-Reaction Workup :
- Solvent Recovery : Acetic acid is distilled under reduced pressure.
- Purification : Vacuum distillation (80–110°C, 20–100 mbar) yields the final product.
Example Protocol
| Parameter | Value | Source |
|---|---|---|
| Catalyst | ZnCl₂ (1–10 wt% of diacetyl oxide) | |
| Temperature | 60–80°C | |
| Reaction Time | 5–10 hours | |
| Yield | 75–89% |
Advantages :
- High Yield : Optimized molar ratios and catalysts minimize side reactions.
- Cost-Effective : Avoids expensive solvents or reagents.
Limitations :
- Regioselectivity Challenges : Competing pathways may produce minor isomers (e.g., 3-acetyl derivatives).
Suzuki-Miyaura Cross-Coupling Followed by Acetylation
Method Overview
This two-step approach combines palladium-catalyzed cross-coupling to introduce the phenyl group, followed by acetylation.
Step 1: Phenyl Group Introduction
- Substrate : 5-Bromofuran-2-carbaldehyde.
- Catalyst : Pd(OAc)₂ with ligands (e.g., PAP ligand).
- Coupling Partner : Phenylboronic acid.
- Conditions :
Step 2: Acetylation
- Substrate : 5-Phenyl-2-furaldehyde.
- Reagent : Acetic anhydride with H₃PO₄ catalyst.
- Conditions :
Example Protocol
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, PAP ligand, 100°C | 74–91% | |
| Acetylation | H₃PO₄, acetic anhydride, 80°C | ~80% |
Advantages :
- Precision : Enables regioselective phenyl substitution.
- Scalability : Microwave-assisted protocols reduce reaction times.
Limitations :
- Multi-Step Complexity : Requires purification after each step.
Claisen-Schmidt Condensation
Method Overview
Condensation between 5-phenylfuran and acetone under acidic conditions forms the ketone.
Key Steps
- Base Activation :
- Base : NaOH or KOH deprotonates acetone to generate an enolate.
- Condensation :
- Conditions : 20–50°C, aqueous/organic solvent.
- Acid Workup :
- Acid : HCl or H₂SO₄ protonates the enolate to yield the ketone.
Example Protocol
| Parameter | Value | Source |
|---|---|---|
| Base | NaOH (aq) | |
| Temperature | 40–50°C | |
| Reaction Time | 3–6 hours | |
| Yield | 50–70% (estimated) |
Advantages :
- Simple Reagents : Uses readily available acetone and bases.
Limitations :
- Low Yield : Side reactions (e.g., polymerization) may reduce efficiency.
Friedel-Crafts Acylation
Method Overview
Electrophilic acylation of 5-phenylfuran with acetyl chloride in the presence of AlCl₃.
Key Steps
- Catalyst Activation :
- Catalyst : AlCl₃ generates acylium ions.
- Acylation :
- Conditions : 0–30°C, inert atmosphere.
- Workup :
- Solvent : Dichloromethane extraction.
Example Protocol
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ | |
| Temperature | 0–30°C | |
| Reaction Time | 2–5 hours | |
| Yield | 60–75% (estimated) |
Advantages :
- Regioselectivity : AlCl₃ directs acylation to the 2-position.
Limitations :
- Catalyst Handling : AlCl₃ is hygroscopic and corrosive.
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Yield Range | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Catalytic Acylation | ZnCl₂/H₃PO₄ | 75–89% | High yield, cost-effective | Regioselectivity challenges |
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(5-phenyl-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl or furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-Propanone, 1-(5-phenyl-2-furanyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propanone, 1-(5-phenyl-2-furanyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic and ketone functionalities allow it to participate in various biochemical pathways, potentially modulating the activity of specific proteins and enzymes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares key structural analogs, highlighting substituent effects:
Key Observations :
- Substituent Effects: The phenyl group in 2-Propanone, 1-(5-phenyl-2-furanyl)- introduces significant steric bulk and aromatic π-electron density compared to smaller substituents like methyl () or methoxy (). This may reduce solubility in polar solvents but enhance stability in organic matrices.
- Electronic Properties : The electron-withdrawing sulfonyl group in contrasts with the electron-donating methoxy group in , demonstrating how substituents modulate reactivity. The phenyl-furan hybrid likely exhibits intermediate electronic behavior.
Physical and Chemical Properties
- Odor and Flavor: (2-Furyl)-2-propanone is noted for its radish-like odor (), while 1-(5-methyl-2-furanyl)-1-propanone may share similar organoleptic traits due to the furan backbone. The phenyl substitution in the target compound could introduce more complex aromatic notes.
- Boiling Points: Derivatives like 1-(4-methoxyphenyl)-2-propanone have boiling points around 170–175°C at 20 mmHg (), suggesting that the phenyl-furan analog may exhibit higher boiling points due to increased molecular weight and intermolecular interactions.
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